molecular formula C27H34N2O4 B8688127 9H-Xanthen-9-one, 3,6-bis(2-(piperidino)ethoxy)- CAS No. 38020-47-2

9H-Xanthen-9-one, 3,6-bis(2-(piperidino)ethoxy)-

Cat. No.: B8688127
CAS No.: 38020-47-2
M. Wt: 450.6 g/mol
InChI Key: ONSDKIXVFSBVLU-UHFFFAOYSA-N
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Description

9H-Xanthen-9-one, 3,6-bis(2-(piperidino)ethoxy)- is a useful research compound. Its molecular formula is C27H34N2O4 and its molecular weight is 450.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9H-Xanthen-9-one, 3,6-bis(2-(piperidino)ethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9H-Xanthen-9-one, 3,6-bis(2-(piperidino)ethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

38020-47-2

Molecular Formula

C27H34N2O4

Molecular Weight

450.6 g/mol

IUPAC Name

3,6-bis(2-piperidin-1-ylethoxy)xanthen-9-one

InChI

InChI=1S/C27H34N2O4/c30-27-23-9-7-21(31-17-15-28-11-3-1-4-12-28)19-25(23)33-26-20-22(8-10-24(26)27)32-18-16-29-13-5-2-6-14-29/h7-10,19-20H,1-6,11-18H2

InChI Key

ONSDKIXVFSBVLU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCOC2=CC3=C(C=C2)C(=O)C4=C(O3)C=C(C=C4)OCCN5CCCCC5

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 54.5 g (0.239 mole) of 3,6-dihydroxyxanthen-9-one is added 240 ml of methanol and 29.0 g (0.717 mole) of sodium methoxide with stirring after which 700 ml of chlorobenzene is added. Methanol is distilled off until the reaction temperature reaches 130° C. After cooling the reaction mixture to less than about 100° C., 74.5 g (0.5 mole) of 2-piperidinoethylchloride is added and the reaction mixture refluxed for 41/2 hours followed by the addition of 600 ml of water and 20 ml of 50% NaOH with stirring continued for 1/2 hour. The mixture is cooled and chloroform is added to completely dissolve the product. The chlorobenzene-chloroform layer is separated and the aqueous layer is extracted into chloroform. The combined organic layers are washed with water, dried over anhydrous magnesium sulfate and evaporated to give a dark brown oil which solidified upon cooling. The solid is dissolved in boiling ethanol, precipitated with water, cooled and filtered. The resulting solid is dried in vacuo and recrystallized from hexane to give 3,6-bis(2-piperidinoethoxy)xanthone, M.P. 134°-134.5° C.
Quantity
54.5 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
74.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
reactant
Reaction Step Five
Name
Quantity
600 mL
Type
solvent
Reaction Step Five
Quantity
700 mL
Type
solvent
Reaction Step Six

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